molecular formula C12H12N2O3 B1201815 Sesbanine CAS No. 72776-95-5

Sesbanine

Cat. No. B1201815
CAS RN: 72776-95-5
M. Wt: 232.23 g/mol
InChI Key: UETOAKFPMASNTK-JMCQJSRRSA-N
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Description

Sesbanine is a natural product found in Sesbania drummondii with data available.

Scientific Research Applications

Total Synthesis and Absolute Configuration

Research by Tomioka and Koga (1988) highlighted the total synthesis of sesbanine, an alkaloid, starting from 1-malic acid. The key step was a highly stereoselective cycloannelation reaction, essential for forming a chiral quaternary carbon center. This work not only synthesized sesbanine but also helped establish its absolute configuration (Tomioka & Koga, 1988).

Facile Synthesis Approach

Another approach to synthesizing sesbanine was detailed by Wada, Nishihara, and Akiba (1985), who utilized the γ-addition of ketene silyl acetal of methyl 3-cyclopentenecarboxylate to quaternized methyl nicotinate. This method provided an alternative, possibly more efficient pathway to synthesize sesbanine (Wada, Nishihara, & Akiba, 1985).

Antitumor Activity

Powell and Smith (1981) investigated the antitumor activity of Sesbania drummondii, which led to the isolation of sesbanine. They discovered that while sesbanine and drummondol are present in highly cytotoxic fractions of S. drummondii, these purified compounds were essentially devoid of antitumor activity (Powell & Smith, 1981).

Agricultural Applications

Mekoya et al. (2009) conducted a study on the supplementation of Sesbania sesban to lactating ewes. They found that including Sesbania sesban in the diet improved milk yield and growth rate of lambs, demonstrating the potential of sesbanine-containing plants in livestock nutrition (Mekoya et al., 2009).

Polynuclear Heterocycles Synthesis

The synthesis of polynuclear heterocycles, which included the stereoselective synthesis of sesbanine, was explored by Wanner, Koomen, and Pandit (1982). Their research presented a novel approach in the field of organic synthesis, contributing to the broader understanding of alkaloid synthesis (Wanner, Koomen, & Pandit, 1982).

Antioxidant Properties

Fitriansyah, Fidrianny, and Ruslan (2017) studied the antioxidant activity of Sesbania sesban leaves extract. They discovered that Sesbania sesban has very strong antioxidant properties, correlating with high total phenolic, flavonoid, and carotenoid content. This highlights sesbanine's potential role in antioxidative applications (Fitriansyah, Fidrianny, & Ruslan, 2017).

Wastewater Treatment

In a study by Dan, Quang, Chiếm, and Brix (2011), Sesbania sesban was utilized in constructed wetland systems for high-strength wastewater treatment. They found that Sesbania sesban effectively removed pollutants and produced valuable nitrogen-rich biomass, illustrating an environmental application of sesbanine-containing plants (Dan, Quang, Chiếm, & Brix, 2011).

Economic Botany

Bunma and Balslev (2019) reviewed the economic botany of the genus Sesbania, to which sesbanine-containing plants belong. They found multiple uses across various fields such as human and animal food, medicine, and environmental applications, highlighting the broad utility of sesbanine and related compounds (Bunma & Balslev, 2019).

properties

CAS RN

72776-95-5

Product Name

Sesbanine

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(3'R,4R)-3'-hydroxyspiro[2,7-naphthyridine-4,1'-cyclopentane]-1,3-dione

InChI

InChI=1S/C12H12N2O3/c15-7-1-3-12(5-7)9-2-4-13-6-8(9)10(16)14-11(12)17/h2,4,6-7,15H,1,3,5H2,(H,14,16,17)/t7-,12-/m1/s1

InChI Key

UETOAKFPMASNTK-JMCQJSRRSA-N

Isomeric SMILES

C1C[C@@]2(C[C@@H]1O)C3=C(C=NC=C3)C(=O)NC2=O

SMILES

C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O

Canonical SMILES

C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O

Other CAS RN

72776-95-5

synonyms

sesbanine
sesbanine, cis-(+-)-isomer
sesbanine, trans-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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